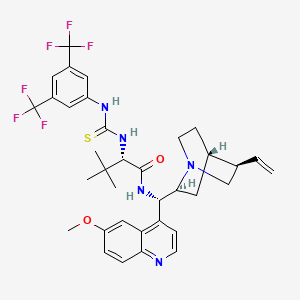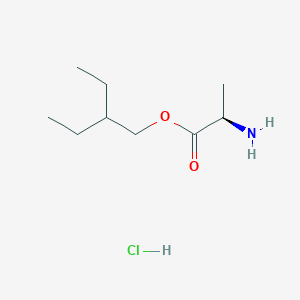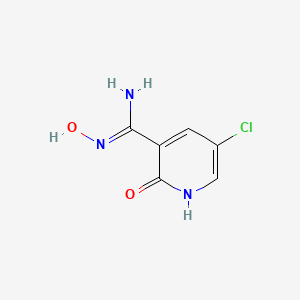
2,2-Difluorocyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H8F2O It features a five-membered cyclopentane ring substituted with two fluorine atoms at the 2-position and an aldehyde group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentane-1-carbaldehyde typically involves the fluorination of cyclopentane derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can be introduced via oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: 2,2-Difluorocyclopentane-1-carboxylic acid
Reduction: 2,2-Difluorocyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
2,2-Difluorocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them potential candidates for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 2,2-Difluorocyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
- 2,2-Difluorocyclopentane-1-carboxylic acid
- 2,2-Difluorocyclopentane-1-methanol
- 3,3-Difluorocyclopentane-1-carbaldehyde
Comparison: Compared to its analogs, 2,2-Difluorocyclopentane-1-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and potential applications. The aldehyde group allows for further functionalization, while the fluorine atoms enhance the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C6H8F2O |
|---|---|
Poids moléculaire |
134.12 g/mol |
Nom IUPAC |
2,2-difluorocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(6)4-9/h4-5H,1-3H2 |
Clé InChI |
GCRBISNVQMQXPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)






